Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine
Overview
Description
Scientific Research Applications
Enantioselective Synthesis and Homophenylalanine Analogs
Demir et al. (2004) described an enantioselective synthesis route for conformationally restricted homophenylalanine analogs. They utilized simple aromatic aldehydes and acetylfuran as starting materials. The synthesis involved cyclopropanation, conversion of cyclopropyl ketones to oxime ethers, and oxidation of the furan ring. This process is significant for synthesizing α-(2-phenylcyclopropyl) glycine, a restricted analog of the amino acid phenylalanine, indicating its potential in developing novel amino acid derivatives and peptidomimetics Demir et al., 2004.
Novel Synthesis of Benzofuran- and Indol-2-yl-methanamine Derivatives
Schlosser et al. (2015) reported a novel synthesis method for benzofuran-2-yl-methanamine derivatives, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. The method is useful for generating various substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds, indicating its potential in diversifying the chemical structure and possibly altering biological activities Schlosser et al., 2015.
Anticholinesterase and Antimitotic Activities
Luo et al. (2005) synthesized carbamates based on furobenzofuran and methanobenzodioxepine molecular skeletons and assessed them as anticholinesterase agents. The compounds exhibited potent inhibition of acetyl- or butyrylcholinesterase, indicating potential therapeutic applications in diseases where cholinesterase activity is a concern, like Alzheimer's disease Luo et al., 2005. Additionally, Umesha et al. (2018) investigated benzofuran-linked tetralones for antimitotic activity, suggesting potential in cancer therapy Umesha et al., 2018.
Synthesis of Novel Compounds
Eresko et al. (2010) explored the synthesis of diazepine derivatives, providing a foundation for creating novel compounds with potential biological activities Eresko et al., 2010. Li et al. (2005) isolated new benzofurans with cytotoxic activities from Styrax perkinsiae seeds, indicating potential in drug discovery Li et al., 2005.
properties
IUPAC Name |
cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-12(8-1-2-8)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8,12H,1-2,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDISDUGRVIKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC3=C(C=C2)OCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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